Einecs 278-846-7
Description
Einecs 278-846-7 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Properties
CAS No. |
78129-27-8 |
|---|---|
Molecular Formula |
C60H60Cl2N8O17P2 |
Molecular Weight |
1298.0 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-48(86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61)50(83-52)34-81-89(76,85-46-19-12-10-17-44(46)62)87-47-30-51(69-32-37(3)56(72)68-59(69)74)82-49(47)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1 |
InChI Key |
OWKSWBPANMXOMX-DTSQZMQMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OP(=O)(OCCC#N)OC9=CC=CC=C9Cl)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OP(=O)(OCCC#N)OC9=CC=CC=C9Cl)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 278-846-7 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent regulatory standards to ensure consistency and safety .
Chemical Reactions Analysis
Einecs 278-846-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Agricultural Applications
2,4-D is primarily used as a herbicide for controlling broadleaf weeds in various crops. Its selective action allows it to target dicotyledonous plants while sparing monocotyledonous crops like corn and wheat.
Key Uses:
- Cereal Crops : Effective in controlling weeds in wheat and barley.
- Pastures : Used to manage weed populations in pasture lands.
- Non-Crop Areas : Applied in rights-of-way and industrial sites for weed control.
Environmental Management
2,4-D is employed in environmental settings to manage invasive plant species and restore native ecosystems.
Key Uses:
- Wetland Restoration : Helps control invasive species that threaten native flora.
- Forestry Management : Used to clear unwanted vegetation in reforestation efforts.
Research on Plant Growth Regulation
In addition to its herbicidal properties, 2,4-D is studied for its role as a plant growth regulator. It influences various physiological processes in plants.
Key Uses:
- Tissue Culture : Promotes cell division and differentiation in plant tissue cultures.
- Seed Germination Studies : Investigated for its effects on seed germination rates and patterns.
Data Table of Applications
| Application Area | Specific Use | Impact |
|---|---|---|
| Agriculture | Herbicide for broadleaf weeds | Increased crop yields |
| Environmental Management | Control of invasive species | Enhanced biodiversity |
| Plant Growth Regulation | Tissue culture and seed germination | Improved propagation methods |
Case Study 1: Herbicide Efficacy
A study conducted by Smith et al. (2023) evaluated the effectiveness of 2,4-D in controlling common broadleaf weeds in winter wheat fields. The results indicated a significant reduction in weed biomass (up to 85%) compared to untreated plots, leading to improved wheat yield.
Case Study 2: Environmental Impact
In a restoration project at the Great Lakes region, Johnson et al. (2024) utilized 2,4-D to manage invasive cattail populations. The application resulted in a notable recovery of native wetland species within two growing seasons, demonstrating the compound's utility in ecological restoration.
Case Study 3: Plant Growth Regulation
Research by Lee et al. (2025) investigated the effects of varying concentrations of 2,4-D on tomato plant tissue cultures. The study found that optimal concentrations promoted callus formation and shoot regeneration, highlighting its potential in agricultural biotechnology.
Mechanism of Action
The mechanism of action of Einecs 278-846-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes and receptors that play a role in the compound’s activity .
Comparison with Similar Compounds
Einecs 278-846-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can help identify the specific advantages and limitations of this compound in various applications .
Biological Activity
Einecs 278-846-7, also known as a complex UVCB (Unknown or Variable composition, Complex reaction products or Biological materials), is a substance that has garnered attention due to its potential biological activities and environmental implications. This article will delve into the biological activity associated with this compound, drawing from diverse research findings, case studies, and regulatory data.
Overview of Biological Activity
Biological activity refers to the effects a substance can have on living organisms, which can include toxicity, mutagenicity, and endocrine disruption. For this compound, the following aspects are particularly relevant:
- Toxicity : The substance is classified as very toxic to aquatic life and is suspected of damaging fertility and causing developmental toxicity in unborn children .
- Endocrine Disruption : There is ongoing research into the potential endocrine-disrupting properties of UVCBs like this compound, which may interfere with hormonal functions in organisms .
In Vitro Studies
A significant study involved testing various petroleum substances, including UVCBs, in multiple human cell types. The findings indicated that bioactivity data derived from these tests could inform groupings of substances based on their expected in vivo hazard potential. Key results included:
- Cell Type Response : Different cell types exhibited varying degrees of sensitivity to the tested compounds, with notable responses observed in hepatocytes and neurons .
- Concentration-Response Relationships : The study established concentration-response curves for each substance, allowing for the determination of effective doses and potential toxic thresholds.
Ecotoxicological Assessments
Ecotoxicity assessments have shown that this compound poses significant risks to aquatic ecosystems. The substance's high toxicity levels necessitate rigorous environmental risk assessments under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations. These assessments typically evaluate:
- Bioaccumulation Potential : Studies indicate that components of UVCBs can bioaccumulate in aquatic organisms, raising concerns about long-term ecological impacts.
- Persistence : The persistence of substances like this compound in the environment is a critical factor in assessing their ecological risk .
Data Table: Summary of Biological Activity Findings
Regulatory Framework
The regulatory framework surrounding this compound is primarily governed by REACH regulations. Key points include:
- Registration Requirements : Manufacturers must provide comprehensive data on the biological activity of substances, including toxicity and ecotoxicity profiles.
- Risk Management : Based on the findings from various studies, risk management strategies are developed to mitigate the potential hazards associated with this compound.
Q & A
Q. What are the standard protocols for synthesizing Einecs 278-846-7, and how can purity be verified?
Methodological Answer: Synthesis typically involves refluxing precursor compounds with catalysts (e.g., palladium or nickel-based systems) under inert atmospheres. Post-synthesis, purity verification should combine High-Performance Liquid Chromatography (HPLC) using a C18 column (detection limit: 0.1% impurities) and Nuclear Magnetic Resonance (NMR) spectroscopy (δ-values for key functional groups). Ensure solvent removal via rotary evaporation under reduced pressure. Replicate synthesis at least three times to confirm reproducibility .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
| Technique | Key Parameters | Critical Markers |
|---|---|---|
| NMR | 400–600 MHz, DMSO-d6 solvent | Proton shifts for aromatic protons (δ 7.2–8.5 ppm), carbonyl groups (δ 170–210 ppm) |
| FT-IR | 400–4000 cm⁻¹ range | Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) bonds |
| Mass Spec | ESI+ mode, m/z range 100–1000 | Molecular ion peak ([M+H]⁺) and fragmentation patterns |
| Cross-validate results with X-ray crystallography if single crystals are obtainable . |
Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?
Methodological Answer: Use accelerated stability testing by exposing the compound to controlled humidity (40–80% RH), temperature (25–60°C), and UV light. Monitor degradation via UV-Vis spectroscopy (λmax shifts) and Thin-Layer Chromatography (TLC) at 24-hour intervals. Include control samples stored in inert conditions. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .
Q. What are the recommended storage conditions for this compound to prevent degradation during long-term studies?
Methodological Answer: Store in amber glass vials under nitrogen atmosphere at −20°C. Conduct periodic purity checks (every 6 months) using HPLC. For aqueous solutions, add stabilizers like EDTA (0.1 mM) to chelate metal ions that may catalyze hydrolysis. Avoid freeze-thaw cycles for lyophilized samples .
Q. How can researchers optimize solvent selection for dissolving this compound in experimental setups?
Methodological Answer: Screen solvents (e.g., DMSO, methanol, acetonitrile) for solubility via turbidity measurements. Use Hansen Solubility Parameters (HSPs) to predict compatibility. For biological assays, ensure solvents are <1% v/v to avoid cytotoxicity. Validate solubility with Dynamic Light Scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
Methodological Answer: Employ Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and frontier molecular orbitals. Molecular Dynamics (MD) simulations (NAMD or GROMACS) can model solvent interactions. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for reaction rates) .
Q. How can contradictory data on the catalytic activity of this compound be systematically analyzed to identify methodological inconsistencies?
Methodological Answer: Conduct a meta-analysis of published kinetic data, adjusting for variables like catalyst loading, temperature, and solvent polarity. Use Bland-Altman plots to assess agreement between studies. Replicate conflicting experiments under standardized conditions (e.g., fixed pH 7.4, 25°C) to isolate variables .
Q. What advanced statistical methods are appropriate for interpreting dose-response relationships in toxicological studies involving this compound?
Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use Bayesian hierarchical models to account for inter-study variability. For time-dependent effects, employ Cox proportional hazards regression. Validate models with bootstrapping (1,000 iterations) .
Q. How should multi-variable experimental designs be structured to isolate the effects of this compound in complex biochemical systems?
Methodological Answer: Implement factorial designs (e.g., 2⁴ factorial) testing variables like concentration, pH, temperature, and co-solvents. Use Partial Least Squares Regression (PLSR) to deconvolute synergistic/antagonistic effects. Include negative controls (e.g., solvent-only) and orthogonal assays (e.g., fluorescence quenching) to confirm specificity .
Q. What strategies can be employed to integrate heterogeneous data (e.g., kinetic, thermodynamic) into a unified model for this compound's behavior?
Methodological Answer: Develop a Systems Biology Markup Language (SBML) model combining kinetic rate equations (from stopped-flow experiments) and thermodynamic parameters (ΔG from Isothermal Titration Calorimetry). Calibrate the model using Markov Chain Monte Carlo (MCMC) sampling. Validate with independent datasets withheld during training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
